molecular formula C10H21N3 B11909421 3-Methyl-3,7,11-triazaspiro[5.6]dodecane CAS No. 90703-74-5

3-Methyl-3,7,11-triazaspiro[5.6]dodecane

Cat. No.: B11909421
CAS No.: 90703-74-5
M. Wt: 183.29 g/mol
InChI Key: FLJWXSMOOKIBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3,7,11-triazaspiro[56]dodecane is a chemical compound with the molecular formula C11H23N3 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,7,11-triazaspiro[5.6]dodecane typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the use of a cyclization reaction where the amine groups react with a ketone to form the spiro structure. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using batch reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,7,11-triazaspiro[5.6]dodecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Methyl-3,7,11-triazaspiro[5.6]dodecane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-3,7,11-triazaspiro[5.6]dodecane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane
  • 7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one
  • 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride

Uniqueness

3-Methyl-3,7,11-triazaspiro[5.6]dodecane is unique due to its specific spiro structure and the presence of three nitrogen atoms within the rings. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

90703-74-5

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

3-methyl-3,7,11-triazaspiro[5.6]dodecane

InChI

InChI=1S/C10H21N3/c1-13-7-3-10(4-8-13)9-11-5-2-6-12-10/h11-12H,2-9H2,1H3

InChI Key

FLJWXSMOOKIBCG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CNCCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.